
7-Bromoheptyl(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromoheptyl(trimethoxy)silane: is an organosilicon compound with the molecular formula C10H23BrO3Si It is a derivative of heptyltrimethoxysilane, where a bromine atom is attached to the seventh carbon of the heptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptyl(trimethoxy)silane typically involves the reaction of heptyltrimethoxysilane with a brominating agent. One common method is the bromination of heptyltrimethoxysilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 7-Bromoheptyl(trimethoxy)silane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis and Condensation: The trimethoxy groups can hydrolyze in the presence of water, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.
Hydrolysis and Condensation: Acidic or basic catalysts can be employed to facilitate the hydrolysis and condensation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted heptyltrimethoxysilanes can be obtained.
Siloxane Polymers: Hydrolysis and condensation lead to the formation of siloxane polymers, which are valuable in material science and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromoheptyl(trimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of silane coupling agents, which are essential in enhancing the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Wirkmechanismus
The primary mechanism of action of 7-Bromoheptyl(trimethoxy)silane involves the hydrolysis of the trimethoxy groups to form silanol groups. These silanol groups can then condense to form siloxane bonds, which are crucial in the formation of silane coupling agents. The bromine atom in the heptyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Vergleich Mit ähnlichen Verbindungen
Heptyltrimethoxysilane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
7-Bromoheptyl(triethoxy)silane: Similar structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
Octyltrimethoxysilane: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.
Uniqueness: 7-Bromoheptyl(trimethoxy)silane is unique due to the presence of both bromine and trimethoxy groups. The bromine atom allows for further functionalization through nucleophilic substitution, while the trimethoxy groups enable hydrolysis and condensation to form siloxane bonds. This combination of functionalities makes it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
7-bromoheptyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrO3Si/c1-12-15(13-2,14-3)10-8-6-4-5-7-9-11/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTRSIPMZTUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCBr)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)
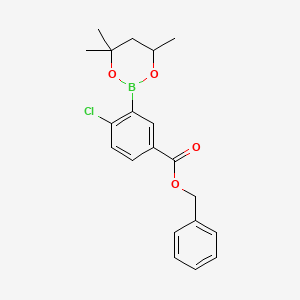
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)
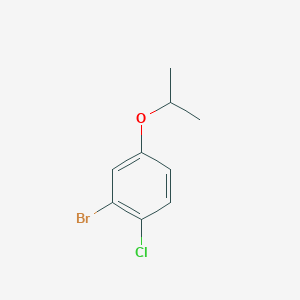
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6327986.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6327987.png)
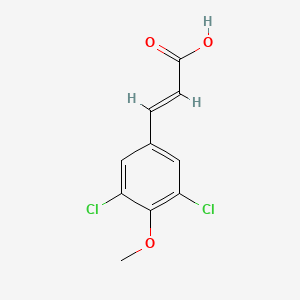
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate](/img/structure/B6327999.png)
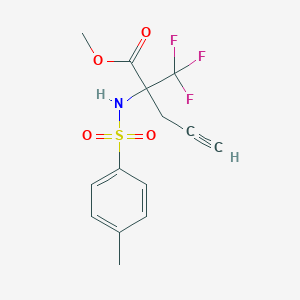

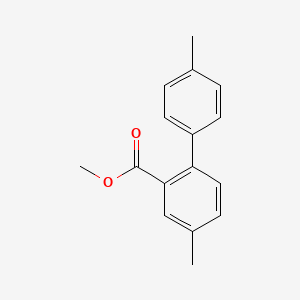
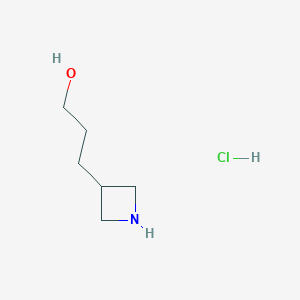
![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
